molecular formula C6H12O4 B8745694 Cyclohexylidene hydroperoxide CAS No. 2699-11-8

Cyclohexylidene hydroperoxide

Cat. No.: B8745694
CAS No.: 2699-11-8
M. Wt: 148.16 g/mol
InChI Key: KYDNMMZJQGVHQM-UHFFFAOYSA-N
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Description

Cyclohexylidene hydroperoxide (C₆H₁₂O₄), also known as 1,1-dihydroperoxycyclohexane, is a cyclic organic hydroperoxide characterized by two hydroperoxide (-OOH) groups attached to a cyclohexane ring . Key properties include:

  • Molecular weight: 148.157 g/mol
  • Density: 1.26 g/cm³
  • Boiling point: 309.8°C (at 760 mmHg)
  • LogP: 1.626 (indicating moderate hydrophobicity)
  • Stability: Resists thermal and photochemical degradation without metal catalysts .

It serves as an intermediate in oxidation reactions and atmospheric processes, though its applications are less documented compared to simpler hydroperoxides.

Properties

CAS No.

2699-11-8

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

1,1-dihydroperoxycyclohexane

InChI

InChI=1S/C6H12O4/c7-9-6(10-8)4-2-1-3-5-6/h7-8H,1-5H2

InChI Key

KYDNMMZJQGVHQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(OO)OO

Origin of Product

United States

Chemical Reactions Analysis

Thermal and Catalytic Decomposition

CHHP undergoes homolytic cleavage of the O–O bond to generate cyclohexoxy (RO- ) and hydroxyl (OH- ) radicals:
C6H11OOHC6H11O+OH\text{C}_6\text{H}_{11}\text{OOH} \rightarrow \text{C}_6\text{H}_{11}\text{O} \cdot + \cdot \text{OH}
This process is accelerated by transition-metal catalysts (e.g., Co²⁺, Cr³⁺) via the Haber–Weiss mechanism .

Key Catalytic Effects:

CatalystReaction Temperature (°C)Primary ProductsSelectivity (Chn:Chl)*
CoPVP₃130–170Cyclohexanone (Chn), Cyclohexanol (Chl)2:1–3:1
CrPVP40–70Chn, Chl, and esters1:1–1.5:1

*Chn: cyclohexanone; Chl: cyclohexanol .

Radical-Mediated Oxidation Pathways

In cyclohexane oxidation, CHHP initiates a three-stage radical chain mechanism:

  • Initiation : CHHP decomposition produces RO- and OH- .

  • Propagation :

    • RO- abstracts hydrogen from cyclohexane, forming cyclohexyl radicals.

    • Radicals react with O₂ to form peroxyl intermediates.

  • Termination : Radical recombination yields stable products (Chn, Chl) .

Photodissociation Dynamics

IR multiphoton excitation studies reveal CHHP dissociation requires ≥3 photons (7012.5 cm⁻¹), producing RO- and OH- with a bond dissociation energy (BDE) of 42.7 kcal/mol .

Bond Dissociation Energies (BDEs) of Hydroperoxides:

CompoundBDE (kcal/mol)Method
CHHP42.7CASPT2/cc-pVTZ
tert-Butyl hydroperoxide43.2CASPT2/cc-pVTZ
Cumene hydroperoxide40.9CASPT2/cc-pVTZ

Acid-Catalyzed Decomposition

Under acidic conditions, CHHP decomposes via ionic pathways, forming cyclohexanone and water:
C6H11OOHH+C6H10O+H2O\text{C}_6\text{H}_{11}\text{OOH} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_{10}\text{O} + \text{H}_2\text{O}
This reaction is pivotal in industrial processes for Chn synthesis .

Reactivity with Thiols and Biomolecules

CHHP oxidizes cysteine residues to sulfenic/sulfinic acids and methionine to sulfoxide, with rate constants influenced by pH and thiolate formation .

Atmospheric and Low-Temperature Oxidation

In atmospheric chemistry, CHHP participates in VOC oxidation, forming secondary organic aerosols. Computational studies highlight its role in peroxyl radical (ROO- ) formation .

Comparative Reactivity with Other Hydroperoxides

PropertyCHHPH₂O₂t-BuOOH
Oxidation Potential (V)1.81.81.7
pKa~11.611.6512.8
Primary DecompositionRO- + OH-HO- + HO-t-BuO- + OH-

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP Stability Notes
Cyclohexylidene hydroperoxide C₆H₁₂O₄ 148.157 1.26 309.8 1.626 Stable without catalysts; degrades with Mn(III)/Ce(IV)
Cyclohexyl hydroperoxide (CHHP) C₆H₁₁O₂ 116.16 ~1.1* Not reported ~0.5* Labile; decomposes to cyclohexanol/cyclohexanone
Cumene hydroperoxide C₉H₁₂O₂ 152.19 1.03 153 (at 10 mmHg) 2.12 Thermally unstable; hyperoxidation-prone
Polyfunctional hydroperoxides (e.g., C97OOH) Variable >300 Variable Variable <0 Low volatility; atmospheric relevance

*Estimated based on analogous compounds.

Key Differences :

  • This compound’s dual -OOH groups confer higher molecular weight and density compared to CHHP. Its stability under ambient conditions contrasts with CHHP’s tendency to decompose into alcohols/ketones .
  • Compared to cumene hydroperoxide, this compound is less prone to hyperoxidation, likely due to steric effects from the cyclic structure .

Reactivity and Catalytic Behavior

Degradation Pathways
  • This compound : Converts to alcohols (e.g., 9d) only in the presence of Mn(III) or Ce(IV) catalysts (47% conversion with 0.01 equiv. Mn(OAc)₃) .
  • CHHP: Readily decomposes to cyclohexanol/cyclohexanone under catalytic conditions (e.g., Cu(II) coordination polymers yield 22% total products) .
  • Cumene hydroperoxide: Rapidly hyperoxidizes, with cumulated turnover numbers <200 per protein subunit in enzymatic assays .
Oxidation Catalysis
  • This compound is rarely reported as a direct catalyst, whereas CHHP is a key intermediate in cyclohexane oxidation via metal complexes (e.g., Fe, Cu) .
  • Fe(Cl)(salen) catalysts generate CHHP as a transient intermediate, but its instability limits observable yields .

Atmospheric and Environmental Impact

  • This compound : Predicted collision cross-section (CCS) of 129.7 Ų for [M+H]+ suggests moderate atmospheric mobility . Its stability may prolong environmental persistence.
  • CHHP : Dissociates rapidly under UV light, contributing to aerosol formation as an ELVOC (extremely low-volatility organic compound) .
  • Polyfunctional hydroperoxides : Dominate aerosol-phase hydroperoxide abundance (80%) due to low volatility, unlike smaller cyclic hydroperoxides .

Q & A

(Basic) What are the standard laboratory methods for synthesizing cyclohexylidene hydroperoxide, and what critical parameters must be controlled to ensure yield and purity?

This compound is typically synthesized via catalytic oxidation of cyclohexane derivatives under controlled conditions. Key steps include:

  • Catalyst selection : Metal complexes (e.g., iron or cobalt catalysts) are used to promote selective oxidation .
  • Temperature control : Reactions are conducted at moderate temperatures (e.g., 70–100°C) to avoid premature decomposition .
  • Stabilization : Adding radical inhibitors (e.g., phenolic compounds) or storing at low temperatures (2–8°C) mitigates autoxidation .
  • Purity validation : Post-synthesis purification via column chromatography or recrystallization ensures minimal byproduct contamination .

(Basic) Which analytical techniques are most effective for quantifying this compound and its decomposition products in reaction mixtures?

Methodological approaches include:

  • Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) separates hydroperoxides from alcohols/ketones. Pre-column derivatization with reducing agents (e.g., triphenylphosphine) quantifies decomposition products .
  • Spectroscopy : UV-Vis spectroscopy monitors hydroperoxide concentrations via characteristic absorbance peaks (e.g., 220–260 nm) .
  • Kinetic studies : Time-resolved measurements of oxygen absorption rates correlate with hydroperoxide formation and decomposition .

(Basic) What factors influence the thermal stability of this compound, and how can its decomposition be mitigated during storage?

Critical factors include:

  • Temperature : Elevated temperatures (>30°C) accelerate decomposition, as shown by activation energy calculations (e.g., 16.8 kcal/mol for oxidation rates) .
  • Catalytic impurities : Trace metals (e.g., Fe³⁺) promote radical chain reactions; thus, using ultrapure solvents and glassware is essential .
  • Storage protocols : Stabilize the compound at 2–8°C in airtight, opaque containers to prevent light-induced degradation .

(Basic) What safety protocols are essential when handling this compound to prevent accidental decomposition or exposure?

  • Storage : Use explosion-proof freezers and grounded containers to prevent static discharge .
  • Handling : Work under inert atmospheres (N₂/Ar) and employ non-sparking tools to avoid ignition .
  • Personal protective equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and flame-retardant lab coats .

(Advanced) How can the decomposition kinetics of this compound be systematically analyzed under different catalytic environments, and what mechanistic insights do these studies provide?

  • Variable control : Conduct isothermal experiments (e.g., 85–106°C) with varying catalyst concentrations (e.g., metal complexes or acids) .
  • Rate measurements : Monitor hydroperoxide depletion and product formation (e.g., cyclohexanol/cyclohexanone) using GC-MS. Data from Table III in show maximum oxidation rates (e.g., 0.15 mmol/L at 106°C).
  • Mechanistic modeling : Apply Arrhenius equations to derive activation energies and identify rate-determining steps (e.g., hydroperoxide dissociation vs. radical propagation) .

(Advanced) What role does this compound play as an intermediate in metal-catalyzed oxidation reactions, and how do reaction variables affect its accumulation and reactivity?

  • Intermediate behavior : In cyclohexane oxidations, it forms via radical chain propagation and decomposes into alcohols/ketones. Its steady-state concentration depends on catalyst selectivity and oxygen availability .
  • Variable effects :
    • Solvent polarity : Polar solvents stabilize hydroperoxide intermediates, reducing decomposition rates .
    • Catalyst loading : Higher metal concentrations increase turnover but may accelerate undesired side reactions .

(Advanced) What experimental strategies are used to resolve contradictions in reported data on this compound’s reactivity and stability across different studies?

  • Controlled replication : Reproduce experiments using identical reagents, catalysts, and equipment (e.g., standardized chromatographs) to isolate variables .
  • Error analysis : Quantify uncertainties in kinetic measurements (e.g., ±5% in maximum rate determinations) and validate via triplicate trials .
  • Cross-disciplinary validation : Compare results with computational models (e.g., DFT calculations of bond dissociation energies) to confirm mechanistic hypotheses .

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